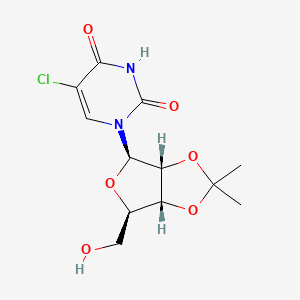

2',3'-O-Isopropylidene-5-chlorouridine

Description

Contextual Significance of Halogenated Uridine (B1682114) Derivatives in Academic Research

Halogenated derivatives of uridine and other nucleosides have long been a focus of academic and pharmaceutical research. The introduction of a halogen atom, such as chlorine, at the 5-position of the pyrimidine (B1678525) ring can significantly alter the biological and physicochemical properties of the parent nucleoside. For instance, 5-halogenated 2'-deoxyuridines are widely utilized as anticancer agents due to their ability to inhibit thymidylate synthase, a crucial enzyme for DNA synthesis and cell proliferation. researchgate.net The size and electronegativity of the halogen can influence the compound's ability to be incorporated into DNA or RNA, its interaction with enzymes, and its potential as a therapeutic agent or a biological probe. researchgate.net Research has shown that derivatives of 5-substituted uracils exhibit a wide spectrum of biological activities, including antiviral and antibacterial properties. mdpi.com Specifically, 5-chlorouracil (B11105), the nucleobase component of 5-chlorouridine (B16834), is known to be converted in vivo to chlorodeoxyuridine, which exhibits mutagenic and genotoxic effects. acs.org This highlights the profound impact of halogenation on the biological activity of nucleosides.

Role of Isopropylidene Protection in Nucleoside Synthesis Strategies

In the multi-step synthesis of complex nucleoside analogues, the strategic use of protecting groups is essential to ensure regioselectivity and to prevent unwanted side reactions. The isopropylidene group, forming a cyclic acetal (B89532) with the cis-diol of the ribose sugar at the 2' and 3' positions, is a commonly employed protecting group in nucleoside chemistry. nih.govacs.org This protection is advantageous because it is stable under a variety of reaction conditions, yet can be readily removed under acidic conditions to restore the diol functionality. umich.edu The protection of the 2' and 3' hydroxyls allows for selective modification of other parts of the nucleoside, such as the 5'-hydroxyl group or the nucleobase itself. rsc.org Recent research has also explored the use of 2',3'-O-isopropylidene protected nucleotides as building blocks for the enzymatic synthesis of RNA, demonstrating their compatibility with certain RNA polymerases. nih.gov This underscores the versatility and continued importance of the isopropylidene protecting group in modern nucleoside chemistry.

Overview of Research Trajectories for Modified Nucleosides

The study of modified nucleosides is a dynamic and evolving field. Research trajectories are often aimed at the discovery of new therapeutic agents with improved efficacy and reduced toxicity. This involves the synthesis of novel analogues with modifications at the nucleobase, the sugar moiety, or both. mdpi.com For example, a recent study identified 2′,3′-isopropylidene-5-iodouridine as a potent inhibitor of HIV-1, highlighting the potential of such modified nucleosides in antiviral drug discovery. nih.gov Furthermore, the development of new synthetic methodologies, such as the electrochemical synthesis of halogenated nucleosides, provides more efficient and environmentally friendly routes to these valuable compounds. chemicalbook.com The exploration of the biological activities of these compounds, including their potential as anticancer, antiviral, or antibacterial agents, remains a primary focus of research in this area. mdpi.comnih.gov

Detailed Research Findings: The Synthesis of 2',3'-O-Isopropylidene-5-chlorouridine

A notable advancement in the synthesis of halogenated nucleosides was reported in a 1992 study by Palmisano and colleagues in Tetrahedron Letters. chemicalbook.com This research detailed an indirect electrochemical method for the halogenation of pyrimidine bases and their nucleosides, providing a direct route to compounds such as this compound.

The synthesis starts with the precursor 2',3'-O-isopropylideneuridine. The electrochemical halogenation is carried out in an undivided cell using platinum electrodes. The reaction medium consists of acetonitrile (B52724) containing lithium chloride (LiCl) as the chlorine source and a catalytic amount of a mediator. This in-cell indirect electrochemical process generates a reactive halogenating species from the halide salt, which then reacts with the nucleoside to yield the 5-chloro derivative.

The key parameters of this synthesis are outlined in the table below:

| Parameter | Value/Condition |

| Starting Material | 2',3'-O-Isopropylideneuridine |

| Reagent | Lithium chloride (LiCl) |

| Solvent | Acetonitrile (MeCN) |

| Electrodes | Platinum (Pt) |

| Reference Electrode | Saturated Calomel Electrode (SCE) |

| Supporting Electrolyte | Lithium perchlorate (B79767) (LiClO₄) |

| Temperature | Ambient |

| Yield | 68% |

This electrochemical approach offers a high-yield and selective method for the synthesis of this compound at room temperature, avoiding the need for harsh or toxic halogenating agents often used in traditional chemical methods. chemicalbook.com

Chemical Compound Information

An in-depth examination of the synthetic pathways leading to this compound reveals a multi-step process reliant on precise chemical modifications of the uridine scaffold. The synthesis is characterized by the protection of the ribose moiety followed by direct chlorination of the nucleobase. This article details the established methodologies for its synthesis, focusing on precursor preparation, chlorination strategies, and the purification of the final compound.

Structure

3D Structure

Properties

IUPAC Name |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-chloropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18)/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZJIGLBUSHTJI-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)Cl)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=O)Cl)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies

Reactions at the C-5 Position of the Uracil (B121893) Moiety

The electron-withdrawing nature of the chlorine atom at the C-5 position and the adjacent carbonyl groups influence the reactivity of the uracil ring, making this site amenable to various chemical modifications.

Introduction of Sulfur-Containing Substituents (e.g., Thiocyanato, Alkylsulfanyl, Arylsulfanyl)

The introduction of sulfur-containing functional groups at the C-5 position of uridine (B1682114) derivatives can lead to compounds with interesting biological activities.

Reactions with Disulfides

The reaction of 5-halouridines with disulfides can be a viable method for the introduction of alkylsulfanyl or arylsulfanyl groups. While direct studies on 2',3'-O-Isopropylidene-5-chlorouridine are not extensively documented, related transformations on similar substrates suggest that nucleophilic substitution of the C-5 chloro group can be achieved. The reaction of a disulfide with a reducing agent can generate a thiolate anion in situ, which then acts as the nucleophile.

Reactions with Thiocyanates

The thiocyanato group can be introduced at the C-5 position of the uracil ring through nucleophilic substitution of the chloro group by a thiocyanate (B1210189) salt, such as sodium thiocyanate or potassium thiocyanate. nih.gov This reaction typically proceeds in a polar aprotic solvent like DMF or DMSO. The resulting 5-thiocyanatouridine derivative can serve as a precursor for other sulfur-containing analogues.

Carbon-Carbon Bond Formation Reactions at C-5 (e.g., via Lithiation, Michael Addition)

Creating a carbon-carbon bond at the C-5 position is a key strategy for the synthesis of a diverse range of uridine derivatives with potential therapeutic applications.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. The C-5 chloro atom of this compound can participate in several such reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-chlorouridine (B16834) derivative with a boronic acid or its ester in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net This method is widely used for the synthesis of 5-aryl and 5-heteroaryluridines. researchgate.netrsc.orgnih.gov The reaction generally exhibits good functional group tolerance. wikipedia.org

Stille Coupling: The Stille reaction couples the 5-chlorouridine derivative with an organostannane reagent, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is known for its versatility and the stability of the organotin reagents. libretexts.org It has been successfully applied in the synthesis of complex molecules, including chlorine-bearing polymers. rsc.org

Heck Coupling: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of the 5-chlorouridine derivative with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is an effective method for the synthesis of 5-alkenyluridines. mdpi.commdpi.com

The following table summarizes representative conditions for these cross-coupling reactions on related substrates.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for C-5 Substituted Pyrimidines

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Aqueous | 5-Aryluridine |

| Stille | Vinylstannane | Pd(PPh₃)₄ | - | THF | 5-Vinyluridine |

| Heck | Alkene | Pd(OAc)₂ | Et₃N | DMF | 5-Alkenyluridine |

Lithiation at the C-5 position of 5-halouridines can be achieved through metal-halogen exchange, typically using an organolithium reagent such as n-butyllithium at low temperatures. wikipedia.orgrsc.org The resulting 5-lithiated intermediate is a potent nucleophile that can react with various electrophiles to introduce a wide range of substituents.

Michael addition reactions can also be utilized for C-C bond formation, although this is less common at the C-5 position and more characteristic of the C-6 position of the uracil ring.

Halogen Exchange Reactions at C-5

The chloro group at the C-5 position can be exchanged for other halogens, such as fluoro or iodo. Halogen exchange reactions, particularly fluorination, can be carried out using an alkali metal fluoride (B91410) like potassium fluoride, often in the presence of a catalyst and under high temperatures. google.comgoogle.com The introduction of a different halogen can modulate the biological activity of the nucleoside or provide a more reactive handle for subsequent cross-coupling reactions, as the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl. wikipedia.org

Modifications of the Ribose Sugar Moiety

The 2',3'-O-isopropylidene group is a common protecting group for the cis-diol of the ribose moiety in nucleosides. nih.govmdpi.com Its presence allows for selective reactions at the 5'-hydroxyl group. For instance, the 5'-hydroxyl group can be oxidized, acylated, or substituted to introduce various functionalities. nih.govnih.gov

Furthermore, the isopropylidene group can be removed under acidic conditions to liberate the 2' and 3'-hydroxyl groups. mdpi.comacs.org This deprotection step opens up the possibility for further modifications at these positions, such as phosphorylation, acylation, or the introduction of other protecting groups for more complex synthetic strategies. madridge.org The synthesis of nucleoside analogues with modified ribose moieties is a key area of research for the development of antiviral and anticancer agents. nih.gov

Phosphorylation Studies of 2',3'-O-Isopropylidene Nucleosides

Phosphorylation is a critical transformation for nucleosides, as the resulting nucleotides and their triphosphates are the biologically active forms. The 2',3'-O-isopropylidene group serves as a key protecting group, masking the cis-diol of the ribose ring and directing phosphorylation specifically to the 5'-hydroxyl group.

Chemical Phosphorylation Methods

The direct phosphorylation of 2',3'-O-isopropylidene nucleosides is a well-established method for the synthesis of nucleoside-5'-monophosphates. A prevalent and efficient method involves the use of phosphoryl chloride (POCl₃), often without the need for an organic solvent. oup.comoup.com Research by Yoshikawa and Kato demonstrated that 5'-nucleotides can be prepared in high yields through this approach. oup.com

The reaction's efficiency is significantly influenced by the conditions. The rate of phosphorylation can be markedly increased by the controlled partial hydrolysis of phosphoryl chloride with a small amount of water. oup.com However, excessive water can lead to a highly acidic medium, risking the cleavage of the N-glycosidic bond. This undesirable side reaction can be suppressed by adding ethers or amines to the phosphoryl chloride solution. oup.com Furthermore, trialkyl phosphates, such as trimethyl phosphate (B84403), have been identified as effective solvents and accelerators for this type of phosphorylation, capable of replacing the large excess of phosphoryl chloride. capes.gov.br This method is effective for a variety of 2',3'-O-isopropylidene derivatives of purine (B94841) and pyrimidine (B1678525) nucleosides, leading to the corresponding 5'-nucleotides in good yields. oup.com

Table 1: Summary of Chemical Phosphorylation Methods for 2',3'-O-Isopropylidene Nucleosides

| Reagent/System | Key Conditions | Outcome | Reference |

|---|---|---|---|

| Phosphoryl Chloride (POCl₃) | Used in large excess, no organic solvent. | Convenient, high-yield synthesis of 5'-nucleotides. | oup.comoup.com |

| POCl₃ + Water | Addition of a small amount of water to POCl₃. | Markedly promotes the rate of phosphorylation. | oup.com |

| POCl₃ + Ethers/Amines | Addition to suppress acidity from water. | Prevents cleavage of the glycosidic linkage. | oup.com |

| POCl₃ + Trialkyl Phosphates | Trimethyl or triethyl phosphate used as solvent. | Accelerates phosphorylation and replaces excess POCl₃. | capes.gov.br |

Enzymatic Phosphorylation Pathways (e.g., by Kinases)

The conversion of nucleosides to their active triphosphate form within cells is mediated by a series of kinase enzymes. The first phosphorylation step, yielding a nucleoside monophosphate, is often the rate-limiting step in this activation pathway and is catalyzed by nucleoside kinases. nih.govnih.gov For uridine and its analogs, this role is primarily fulfilled by uridine-cytidine kinases (UCKs), such as UCK1 and UCK2. researchgate.net

However, the direct enzymatic phosphorylation of this compound is generally not feasible. The bulky isopropylidene group at the 2' and 3' positions sterically hinders the active site of kinases, which are evolved to recognize unprotected nucleosides. nih.govnih.gov This is a fundamental concept in prodrug design, where protecting groups are employed to mask a drug's active form until it reaches the target site. nih.gov

For this compound to become a substrate for enzymatic phosphorylation, the isopropylidene group must first be removed, typically through acid-catalyzed hydrolysis, to release the parent nucleoside, 5-chlorouridine. Once deprotected, 5-chlorouridine can enter the pyrimidine salvage pathway. Uridine-cytidine kinase would then catalyze the transfer of a phosphate group from a donor like ATP to the 5'-hydroxyl position, yielding 5-chlorouridine-5'-monophosphate. nih.govresearchgate.net Subsequent phosphorylations by other kinases would produce the corresponding di- and triphosphate. The efficiency of this initial phosphorylation can be influenced by the specific isoform of the kinase and the electronic properties of the substituent at the 5-position of the uracil base. nih.gov

Cyclonucleoside Formation and Intramolecular Rearrangements

Intramolecular cyclization reactions of nucleosides are powerful tools for generating conformationally constrained analogs and for introducing functional groups at various positions on the sugar or base. The 2',3'-O-isopropylidene protecting group plays a significant role in these transformations by rigidifying the ribose ring and influencing the stereochemical outcome.

Formation of O-Cyclonucleosides

O-Cyclonucleosides are bicyclic structures formed by an ether linkage between the sugar moiety and the nucleobase. The formation of an O²,5'-cyclouridine derivative from a 2',3'-O-isopropylideneuridine precursor has been described. ias.ac.inrsc.org This type of reaction typically involves activating the 5'-hydroxyl group to create a good leaving group, such as an iodide or a tosylate. An intramolecular nucleophilic attack by the O² of the uracil base on the C5' carbon then displaces the leaving group, forming the new C-O bond and the anhydro bridge. ias.ac.in

For instance, treating 5'-deoxy-5'-iodo-2',3'-O-isopropylideneuridine with a base can induce the formation of the corresponding O²,5'-cyclonucleoside. ias.ac.in Similarly, intramolecular Michael additions can lead to cyclonucleosides. While additions of hydroxyl groups are often reversible, the presence of the rigid 2',3'-O-isopropylidene ketal can stabilize the resulting cyclonucleoside adduct, which might otherwise be a minor or transient species. acs.org

Stereospecificity and Conformation in Cyclization Reactions

Cyclization reactions in nucleosides are inherently stereospecific, with the product's conformation dictated by the pre-existing stereocenters of the ribose sugar. The presence of the 2',3'-O-isopropylidene group further constrains the furanose ring, locking it into a specific pucker (typically C3'-endo). This conformational rigidity orients the reacting functional groups—the 5'-position and the uracil base—in a way that facilitates the intramolecular reaction and determines the stereochemistry of the newly formed bicyclic system. acs.org

N-Substitution Reactions on the Uracil Base

The uracil base offers sites for substitution, primarily at the N3 position. The reactivity of this position in this compound is significantly influenced by the electronic properties of the 5-chloro substituent.

The chlorine atom at the C5 position is strongly electron-withdrawing. This inductive effect lowers the pKa of the N3 proton, making it more acidic compared to the N3 proton in unsubstituted uridine. nih.gov The pKa of 5-chloro-2'-deoxyuridine (B16210) is approximately 7.9, significantly lower than that of thymidine (B127349) (pKa 9.7). nih.gov This enhanced acidity facilitates the deprotonation of the N3 position under milder basic conditions, creating a more nucleophilic uracilate anion.

This anion can then readily participate in substitution reactions with various electrophiles. Consequently, 2',3'-O-isopropylideneuridine derivatives are valuable starting materials for the synthesis of N3-substituted compounds. sigmaaldrich.comsigmaaldrich.com Alkylation or acylation at the N3 position can be achieved with high regioselectivity, providing access to a wide range of derivatives with potential applications in medicinal chemistry.

De-protection and Re-protection Strategies for the 2',3'-O-Isopropylidene Group

The 2',3'-O-isopropylidene group serves as a crucial protecting group for the vicinal diol of the ribose moiety, enabling regioselective reactions at other positions of the nucleoside. However, its controlled removal (de-protection) and re-introduction (re-protection) are essential steps in synthetic pathways requiring access to the 2' and 3'-hydroxyl groups.

De-protection Strategies:

Aqueous Acetic Acid: A mild and commonly used method for the de-protection of isopropylidene groups involves treatment with aqueous acetic acid. For instance, a mixture of acetic acid and water can effectively remove the protecting group from 2-deoxyglycosides, which are otherwise prone to hydrolysis under stronger acidic conditions. sigmaaldrich.com

Trifluoroacetic Acid (TFA): For more robust substrates, TFA in an aqueous solution can be employed for efficient de-protection. Studies on related sugar amino acids have shown that 50% aqueous TFA can quantitatively remove the 1,2-O-isopropylidene group. axios-research.com

Solid Acid Catalysts: Heterogeneous catalysts like montmorillonite (B579905) K-10 clay offer a convenient alternative for de-protection. Refluxing a methanolic solution of 5'-O-acetyl-2',3'-O-isopropylidene nucleosides in the presence of this clay has been shown to selectively hydrolyze the isopropylidene group.

Oxone: In a non-acidic approach, Oxone (potassium peroxymonosulfate) in aqueous methanol (B129727) has been demonstrated to be an efficient reagent for the hydrolysis of isopropylidene groups.

Interactive Data Table: De-protection of Isopropylidene Group

| Reagent/Catalyst | Solvent System | Conditions | Substrate Type | Reference |

| Acetic Acid/Water/DME | DME | Mild | 2-Deoxyglycosides | sigmaaldrich.com |

| Trifluoroacetic Acid (TFA) | Aqueous | Strong | Sugar Amino Acids | axios-research.com |

| Montmorillonite K-10 | Methanol | Reflux | Nucleosides | |

| Oxone | Aqueous Methanol | Mild | General |

Re-protection Strategies:

The re-introduction of the 2',3'-O-isopropylidene group is a standard procedure in nucleoside chemistry, often employed to protect the cis-diol for subsequent modifications.

Acetone (B3395972) with Acid Catalyst: The most common method for the protection of the 2',3'-diol of uridine and its derivatives is the reaction with acetone in the presence of an acid catalyst. A frequently used reagent for this purpose is 2,2-dimethoxypropane (B42991), which acts as both the acetone source and a water scavenger, driving the reaction to completion. nih.gov An acid catalyst, such as p-toluenesulfonic acid, is typically required. nih.gov

Temporary Protection with Boronic Acids: For specific applications requiring transient protection, arylboronic acids can be used to form a cyclic boronate ester with the 2',3'-cis-diol. This protection is reversible and can be employed for regioselective reactions at the 5'-hydroxyl group.

Synthesis of Analogs with Varied Halogen Substituents (e.g., 5-Iodouridine (B31010) Derivatives)

The 5-chloro substituent in this compound provides a handle for further functionalization, including the introduction of other halogens. This is particularly relevant for the synthesis of analogs with altered steric and electronic properties, which can influence their biological activity.

Synthesis of 2',3'-O-Isopropylidene-5-iodouridine:

While direct halogen exchange from the 5-chloro to the 5-iodo derivative can be challenging, a common synthetic strategy involves the protection of commercially available 5-iodouridine.

A general procedure for the synthesis of 5-substituted 2',3'-O-isopropylideneuridines involves treating the corresponding 5-substituted uridine with 2,2-dimethoxypropane or acetone in the presence of an acid catalyst like p-toluenesulfonic acid monohydrate. nih.gov Specifically, 2',3'-O-isopropylidene-5-iodouridine has been successfully synthesized from 5-iodouridine using this method. nih.gov

Halogen Exchange Reactions (Finkelstein Reaction):

The Finkelstein reaction is a classic method for halogen exchange, typically involving the conversion of an alkyl chloride or bromide to an alkyl iodide using an alkali metal iodide, such as sodium iodide, in acetone. nih.govnih.govbeilstein-journals.orgmostwiedzy.pl The success of this SN2 reaction is driven by the precipitation of the less soluble sodium chloride or bromide in acetone. nih.gov

While this reaction is highly effective for primary alkyl halides, its application to aryl halides, such as the C5 position of uridine, is more challenging and often requires catalysis. nih.gov Although direct application on this compound is not widely reported, the principle of halogen exchange remains a viable strategy for creating diversity at the 5-position. For instance, the conversion of other 5-halouridines, such as 5-bromouridine (B41414) derivatives, to their corresponding 5-iodouridine analogs has been documented.

Synthesis of this compound:

The starting material itself, this compound, can be synthesized from its non-halogenated precursor. Chlorination of 2',3'-O-isopropylideneuridine with N-chlorosuccinimide (NCS) provides a direct route to the desired 5-chloro derivative. nih.gov

Interactive Data Table: Synthesis of 5-Halogenated Uridine Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 2',3'-O-Isopropylideneuridine | N-Chlorosuccinimide (NCS) | This compound | Electrophilic Halogenation | nih.gov |

| 5-Iodouridine | 2,2-Dimethoxypropane, p-TsOH | 2',3'-O-Isopropylidene-5-iodouridine | Acetal (B89532) Formation | nih.gov |

| Alkyl Chloride/Bromide | Sodium Iodide | Alkyl Iodide | Finkelstein Reaction (General) | nih.govnih.govbeilstein-journals.orgmostwiedzy.pl |

Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure, dynamics, and chemical environment of molecules. For 2',3'-O-Isopropylidene-5-chlorouridine, ¹H and ¹³C NMR are the primary methods used for structural assignment.

¹H NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. In this compound, the spectrum would exhibit distinct signals for the protons on the uracil (B121893) base, the ribose sugar moiety, and the isopropylidene protecting group.

Based on the analysis of the parent compound, 2',3'-O-Isopropylideneuridine, the introduction of a chlorine atom at the C5 position of the uracil ring is expected to deshield the H6 proton, causing a downfield shift in its resonance. The characteristic signals for the anomeric proton (H1') and the protons of the isopropylidene group would remain key identifiers.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Uracil) | ~11.5 | Singlet | - |

| H6 (Uracil) | > 7.8 | Singlet | - |

| H1' (Ribose) | ~5.9 | Doublet | ~2-3 |

| H2' (Ribose) | ~4.9 | Multiplet | |

| H3' (Ribose) | ~4.8 | Multiplet | |

| H4' (Ribose) | ~4.1 | Multiplet | |

| H5'a, H5'b (Ribose) | ~3.6-3.8 | Multiplet | |

| CH₃ (Isopropylidene) | ~1.5 | Singlet | - |

| CH₃ (Isopropylidene) | ~1.3 | Singlet | - |

| Note: This table is predictive and based on data for analogous compounds. Actual values may vary. |

¹³C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chlorination at C5 is expected to cause a significant shift for the C5 and C6 carbons of the uracil ring compared to the non-chlorinated analogue. The carbonyl carbons (C2 and C4) of the uracil ring would appear at the downfield end of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C4 (Uracil) | ~160 |

| C2 (Uracil) | ~150 |

| C6 (Uracil) | > 140 |

| C (Isopropylidene) | ~114 |

| C5 (Uracil) | ~110 |

| C1' (Ribose) | ~95 |

| C4' (Ribose) | ~90 |

| C2' (Ribose) | ~85 |

| C3' (Ribose) | ~82 |

| C5' (Ribose) | ~61 |

| CH₃ (Isopropylidene) | ~27 |

| CH₃ (Isopropylidene) | ~25 |

| Note: This table is predictive and based on data for analogous compounds. Actual values may vary. |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. sigmaaldrich.com Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the ribose moiety, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying longer-range (2-3 bond) correlations, for instance, between the anomeric proton (H1') and the C2 and C6 carbons of the uracil base, confirming the site of glycosylation. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

MALDI-TOF MS Applications

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for the analysis of non-volatile and thermally labile molecules like nucleoside derivatives. In a MALDI-TOF analysis of this compound, the compound would be co-crystallized with a matrix and ionized by a laser. The resulting ions are then accelerated in a flight tube, and their time of flight is measured to determine their m/z ratio. This technique would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with ions like sodium [M+Na]⁺ or potassium [M+K]⁺.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₁₂H₁₅ClN₂O₆), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. For instance, HRMS analysis of a related compound, 5′-chloro-5′-deoxy-2′,3′-O-isopropylidene-6-fluoro nebularine, was instrumental in confirming its structure. scispace.com

Table 3: Predicted Exact Masses for this compound Adducts

| Ion | Calculated Exact Mass (m/z) |

| [C₁₂H₁₅³⁵ClN₂O₆ + H]⁺ | 319.0692 |

| [C₁₂H₁₅³⁷ClN₂O₆ + H]⁺ | 321.0662 |

| [C₁₂H₁₅³⁵ClN₂O₆ + Na]⁺ | 341.0511 |

| [C₁₂H₁₅³⁷ClN₂O₆ + Na]⁺ | 343.0482 |

| Note: The presence of chlorine results in a characteristic isotopic pattern with peaks separated by approximately 2 m/z units in a ~3:1 ratio for ³⁵Cl and ³⁷Cl. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. Each peak on the spectrum corresponds to the vibration of a specific chemical bond. For this compound, IR spectroscopy is instrumental in confirming the presence of key structural motifs, including the isopropylidene protecting group, the uracil moiety, and the ribose sugar ring.

While a specific spectrum for this compound is not publicly available, the analysis of a closely related compound, 2',3'-O-Isopropylideneadenosine, provides insight into the expected characteristic absorption bands. nist.gov The presence of the isopropylidene group is typically confirmed by strong absorption bands corresponding to C-H stretching of the methyl groups and C-O stretching of the dioxolane ring. The uracil ring exhibits characteristic absorptions for N-H and C=O stretching, while the ribose moiety shows bands for C-O and O-H stretching (if the 5'-hydroxyl group is free).

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3500-3200 |

| N-H | Stretching | 3400-3200 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=O | Stretching | 1750-1650 |

| C=C | Stretching | 1680-1600 |

| C-O | Stretching | 1300-1000 |

| C-Cl | Stretching | 800-600 |

Note: The values in this table are approximate and can vary based on the specific molecular environment and the phase of the sample.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is crucial for understanding the biological activity of nucleoside analogues. nih.gov For this compound, single-crystal X-ray diffraction analysis would unambiguously establish the conformation of the ribose sugar ring, the orientation of the chlorouracil base relative to the sugar (the glycosidic torsion angle), and the spatial arrangement of the isopropylidene group.

While specific crystallographic data for this compound is not readily found in the literature, studies on analogous isopropylidene-protected nucleosides, such as 2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-D-fructopyranose, reveal important structural features. nih.gov These studies often show that the fused five-membered rings of the isopropylidene group constrain the conformation of the sugar ring. nih.gov The data obtained from such an analysis includes the crystal system, space group, and unit cell dimensions.

Table 2: Representative Crystallographic Data for an Isopropylidene-Protected Nucleoside Analogue

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 12.388 (2) |

| b (Å) | 13.307 (5) |

| c (Å) | 8.660 (1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1427.4 (9) |

| Z (molecules/unit cell) | 4 |

Note: The data in this table is for 2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-D-fructopyranose and serves as an illustrative example of the type of information obtained from an X-ray crystallographic study. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, HPLC, Column Chromatography)

Chromatographic techniques are indispensable for the purification and purity assessment of synthetic compounds like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. nih.gov For the purification of 5-substituted 2',3'-O-isopropylideneuridine derivatives, TLC on silica (B1680970) gel plates is commonly employed. nih.gov The choice of the eluent system is critical for achieving good separation.

Column Chromatography is a preparative technique used to isolate and purify larger quantities of the desired compound from a reaction mixture. nih.gov Similar to TLC, it utilizes a stationary phase (commonly silica gel) packed into a column, and a solvent system (mobile phase) to elute the components at different rates. For related compounds, a typical purification protocol involves loading the crude product onto a silica gel column and eluting with a solvent system such as dichloromethane (B109758) and ethanol. nih.gov

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate analytical technique for determining the purity of a compound. sigmaaldrich.comsigmaaldrich.com It can also be used for the isolation of pure substances. The purity of the related compound, 2',3'-O-Isopropylideneuridine, is often assessed to be greater than or equal to 99% by HPLC. sigmaaldrich.comsigmaaldrich.com

Table 3: Exemplary Chromatographic Conditions for the Analysis and Purification of Isopropylidene-Protected Uridine (B1682114) Derivatives

| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose |

| TLC | Silica Gel | Dichloromethane:Ethanol (97:3) | Reaction Monitoring, Purity Check |

| Column Chromatography | Silica Gel | Dichloromethane:Ethanol (97:3) | Isolation and Purification |

| HPLC | C18 Reverse Phase | Gradient of Water and Acetonitrile (B52724) | Purity Assessment |

Note: The conditions listed are based on methods used for closely related compounds and may require optimization for this compound. nih.gov

Biochemical and Molecular Mechanistic Investigations

Interaction with Key Cellular Enzymes and Pathways

The mechanism of action for many nucleoside analogs, including the class to which 2',3'-O-Isopropylidene-5-chlorouridine belongs, is contingent on their interaction with cellular enzymes that are central to DNA and RNA synthesis and repair.

For a nucleoside analog to exert its biological effect, it typically must first be converted into its active triphosphate form within the cell. This process is initiated by cellular kinases, which catalyze the addition of phosphate (B84403) groups. The phosphorylation of 2',3'-O-isopropylidene nucleosides has been a subject of chemical studies, demonstrating that the 5'-hydroxyl group is available for phosphorylation by reagents like phosphoryl chloride. nih.gov

In a cellular context, this phosphorylation would be carried out by a series of kinases to form the corresponding 5'-monophosphate, diphosphate, and finally, the triphosphate analog. The efficiency of this bioactivation pathway is a critical determinant of the compound's potency. While specific studies on the enzymatic phosphorylation of this compound are not extensively detailed in the available literature, the general pathway is a well-established prerequisite for the activity of nucleoside analogs.

Once converted to its triphosphate form, this compound triphosphate can act as a competitive inhibitor of DNA polymerases and reverse transcriptases. It mimics the natural deoxynucleotide triphosphates (dNTPs) and can be incorporated into a growing DNA chain. A study investigating a series of 5-substituted 2',3'-O-isopropylideneuridine derivatives, including the 5-chloro- variant, proposed that these compounds could act as inhibitors of viral reverse transcriptase. nih.gov

The inhibitory potential of nucleoside analogs often varies between different types of polymerases. For instance, several pyrimidine (B1678525) 2',3'-dideoxynucleoside 5'-triphosphates have shown differential inhibitory effects on retroviral reverse transcriptase and cellular DNA polymerases α, β, and γ. nih.gov While 3'-azido-2',3'-dideoxythymidine 5'-triphosphate (AZT-TP) is a potent inhibitor of reverse transcriptase, it also shows some inhibition of DNA polymerase γ. nih.gov The specificity of the triphosphate analog of this compound for viral versus cellular polymerases would be a key factor in its potential as a selective antiviral agent.

The primary mechanism by which many nucleoside analogs inhibit DNA synthesis is through chain termination. The 2',3'-O-isopropylidene group on the ribose moiety of this compound blocks the 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond with the next incoming nucleotide. nih.gov Once the triphosphate form of this compound is incorporated into a DNA strand by a polymerase, the absence of a free 3'-OH group prevents further elongation of the chain, leading to the termination of DNA synthesis. nih.gov This mechanism is analogous to that of well-known reverse transcriptase inhibitors like zidovudine (B1683550) (AZT). nih.gov

In a study of 5-substituted 2',3'-O-isopropylideneuridines, it was suggested that these compounds may act as DNA-chain terminators in a manner similar to AZT. nih.gov This chain termination is a crucial step in the inhibition of viral replication, particularly for retroviruses that rely on reverse transcriptase for the synthesis of proviral DNA.

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, genomic stability, and programmed cell death. The inhibition of PARP is a therapeutic strategy, particularly in cancer, as it can enhance the efficacy of DNA-damaging agents. nih.gov PARP inhibitors often function by preventing the repair of single-strand DNA breaks, which can then lead to the formation of lethal double-strand breaks during DNA replication. nih.gov

While there is no direct evidence in the reviewed literature of this compound inhibiting PARP, nucleoside analogs can indirectly influence DNA repair pathways by being incorporated into DNA and creating a substrate that is recognized by repair enzymes. The structural and chemical modifications of the nucleoside could potentially interfere with the binding or catalytic activity of enzymes like PARP. However, specific studies to confirm such interactions for this particular compound are lacking.

Studies on Analogs with Modified Ribose/Base Structures

The biological activity of nucleoside analogs can be significantly altered by modifications to the ribose sugar or the nucleobase. In the case of this compound, the isopropylidene group is a key modification of the ribose. The 5-chloro- substitution on the uracil (B121893) base is another critical modification.

A comparative study of 5-substituted 2',3'-O-isopropylideneuridine derivatives, including those with hydrogen, methyl, fluoro, chloro, bromo, and iodo substitutions at the 5-position, was conducted to evaluate their anti-HIV-1 activity. nih.gov The results indicated that the nature of the substituent at the 5-position significantly influences the biological activity. While the 5-chloro- derivative was synthesized and tested, it was the 5-iodo- analog, 2',3'-O-Isopropylidene-5-iodouridine, that demonstrated the most potent and non-toxic inhibition of HIV-1 replication in the tested cell lines. nih.gov The larger, more lipophilic iodine atom was suggested to be a key factor in its enhanced activity. nih.gov

The table below summarizes the findings from the comparative study of these analogs.

| Compound | Substituent at 5-position | Anti-HIV-1 Activity |

| 2',3'-O-Isopropylideneuridine | -H | Inactive |

| 2',3'-O-Isopropylidene-5-methyluridine | -CH3 | Inactive |

| 2',3'-O-Isopropylidene-5-fluorouridine | -F | Inactive |

| This compound | -Cl | Inactive |

| 2',3'-O-Isopropylidene-5-bromouridine | -Br | Inactive |

| 2',3'-O-Isopropylidene-5-iodouridine | -I | Active |

| Data sourced from a study on 5-substituted 2',3'-O-isopropylideneuridine derivatives and their effect on HIV-1 replication. nih.gov |

Other modifications to the ribose, such as the synthesis of 2',3'-O-isopropylidene-5'-deoxy-6(R),5'-cyclo-5,6-dihydrouridine from a 5'-iodouridine precursor, have been explored to create conformationally restricted analogs. nih.gov These structural constraints can provide valuable insights into the optimal conformation for binding to target enzymes.

Modulation of Biological Processes at the Cellular Level (Non-Clinical Focus)

The introduction of nucleoside analogs into cellular systems can modulate various biological processes beyond the direct inhibition of DNA synthesis. The cytotoxic interactions of 5-fluorouracil (B62378) with different nucleoside analogs have been studied in cancer cell lines, revealing that combinations can lead to synergistic, additive, or antagonistic effects depending on the analog, its concentration, and the cell type. nih.gov For example, combinations of 5-fluorouracil with azidothymidine (AZT) or stavudine (B1682478) (D4T) resulted in supra-additive cytotoxic effects in both colon and breast cancer cell lines. nih.gov

In the context of this compound and its analogs, a study on the anti-HIV-1 activity of 2',3'-O-Isopropylidene-5-iodouridine found that it acted synergistically with the CDK4/6 inhibitor Palbociclib to suppress HIV-1 replication. nih.gov Palbociclib is known to upregulate the protein SAMHD1, which depletes the intracellular pool of dNTPs, thereby potentially enhancing the efficacy of nucleoside reverse transcriptase inhibitors. nih.gov This highlights how these analogs can interact with other cellular pathways to produce a combined effect.

The table below outlines the observed cellular effects of some nucleoside analogs when used in combination with other agents.

| Nucleoside Analog | Combination Agent | Cell Line(s) | Observed Effect |

| Azidothymidine (AZT) | 5-Fluorouracil | WiDr (colon), MCF-7 (breast) | Supra-additive cytotoxicity |

| Stavudine (D4T) | 5-Fluorouracil | WiDr (colon), MCF-7 (breast) | Supra-additive cytotoxicity |

| 2',3'-O-Isopropylidene-5-iodouridine | Palbociclib | Jurkat (T-cell) | Synergistic anti-HIV-1 activity |

| This table summarizes findings from studies on the combined effects of nucleoside analogs in cellular models. nih.govnih.gov |

Viral Replication Inhibition in Cellular Models (e.g., HIV-1, HBV)

Research into the antiviral properties of this compound has yielded specific insights, particularly in the context of Human Immunodeficiency Virus-1 (HIV-1). A study systematically evaluating a series of 5-substituted 2',3'-O-isopropylideneuridine derivatives for their ability to suppress HIV-1 replication in cellular models found that this compound was inactive against the virus. nih.gov In contrast, the derivative 2',3'-O-isopropylidene-5-iodouridine demonstrated notable anti-HIV-1 activity. nih.gov This highlights the critical role of the halogen substituent at the C-5 position in determining antiviral efficacy.

The proposed mechanism for the antiviral action of such nucleoside analogs is their function as DNA chain terminators. nih.gov The presence of the 2',3'-O-isopropylidene group blocks the cis-diol hydroxyls on the ribose sugar, preventing the formation of a phosphodiester bond and thus terminating the elongation of the viral DNA chain during reverse transcription. nih.gov

Table 1: Anti-HIV-1 Activity of 5-Substituted 2',3'-O-Isopropylideneuridine Derivatives

| Compound | HIV-1 Inhibition |

| This compound | Inactive |

| 2',3'-O-Isopropylidene-5-iodouridine | Active |

Data sourced from a study on original 5-substituted uridine (B1682114) nucleosides. nih.gov

Cellular Growth Modulation and Antimetabolic Effects in Cell Lines

The cytotoxic potential of this compound has been assessed as part of a broader investigation into 5-substituted 2',3'-O-isopropylideneuridine derivatives. In these studies, the compound's effect on the viability of T-cell lines, such as Jurkat and CEM-ss cells, was evaluated. Notably, no significant cytotoxic action was observed for this compound and its analogs, even at relatively high concentrations. nih.gov

While specific studies detailing the broader cellular growth modulation and antimetabolic effects of this compound are limited, the mechanisms of related 5-halogenated pyrimidine nucleosides are well-documented. For example, 5-chloro-2'-deoxyuridine (B16210) (CldUrd) is known to exert cytotoxic effects by inhibiting thymidylate synthase. This inhibition leads to an imbalance in the intracellular nucleotide pool, specifically a decrease in dTTP and an increase in dUTP. The subsequent misincorporation of uracil into DNA and its excision by uracil DNA glycosylase (UDG) can trigger DNA strand breaks and cell death. It is plausible that this compound, upon intracellular metabolism, could potentially exert similar antimetabolic effects, although the presence of the isopropylidene group would influence its recognition by cellular kinases and subsequent metabolic activation.

Table 2: Cytotoxicity of 2',3'-O-Isopropylideneuridine Derivatives in T-cell Lines

| Compound | Cytotoxic Action |

| This compound | Not significant |

| 2',3'-O-Isopropylidene-5-iodouridine | Not significant |

Based on findings from cell viability analyses in Jurkat and CEM-ss cells. nih.gov

Structure-Activity Relationship Studies (Mechanistic Focus)

Impact of C-5 Halogenation on Biological Activity

The nature of the halogen atom at the C-5 position of the uracil ring is a critical determinant of the biological activity of 2',3'-O-isopropylideneuridine derivatives. As demonstrated in anti-HIV-1 studies, the substitution of chlorine with iodine at this position results in a dramatic shift from inactivity to significant antiviral efficacy. nih.gov The study's authors suggest that the presence of the bulkier iodine atom in 2',3'-O-isopropylidene-5-iodouridine might be a key structural feature for its inhibitory activity against HIV, a characteristic not shared by the smaller chloro- and other inactive derivatives in the series. nih.gov

This observation aligns with broader structure-activity relationship (SAR) principles for nucleoside analogs, where modifications at the C-5 position of pyrimidines can profoundly influence their interaction with viral enzymes. The size, electronegativity, and lipophilicity of the C-5 substituent can affect the conformational properties of the nucleoside and its ability to be recognized and phosphorylated by viral or cellular kinases, which is often a prerequisite for antiviral activity. In the case of herpes simplex virus thymidine (B127349) kinase, for instance, the enzyme exhibits broad specificity for 5-substituted 2'-deoxyuridines.

Influence of Sugar Moiety Modifications

The modification of the sugar moiety is a well-established strategy for modulating the biological activity of nucleosides. The introduction of the 2',3'-O-isopropylidene group in this compound serves a dual purpose. Firstly, it acts as a protecting group for the 2' and 3'-hydroxyl groups. Secondly, and more importantly from a mechanistic standpoint, it locks the ribose ring in a specific conformation and prevents the formation of the 3'-5' phosphodiester bond necessary for DNA chain elongation. nih.gov This makes such compounds potential chain terminators of viral DNA synthesis.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are critical for understanding the three-dimensional structure of 2',3'-O-Isopropylidene-5-chlorouridine, which dictates its biological activity and physical properties. While direct studies on the 5-chloro derivative are not extensively documented, research on structurally analogous compounds provides a robust framework for its likely conformational preferences.

Studies on similar 2',3'-O-isopropylidene uridine (B1682114) derivatives utilize techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by theoretical calculations. nih.gov For instance, analysis of a cyclized derivative formed from a related 5-iodo-uridine analogue revealed specific conformational parameters that are likely shared with the 5-chloro compound. nih.gov The glycosyl torsion angle (χ), which describes the orientation of the uracil (B121893) base relative to the ribose sugar, is a key parameter. In related compounds, this angle is often found in the anti conformation, which is typical for pyrimidine (B1678525) nucleosides. nih.gov The puckering of the ribose sugar ring is another crucial feature; in a related cyclonucleoside, an unusual O(1')-exo pucker was observed. nih.gov

Theoretical calculations, such as those using the Intermediate Neglect of Differential Overlap (INDO) self-consistent field molecular orbital (SCF-MO) method, have been employed to correlate calculated NMR coupling constants with experimental data, confirming that the solid-state conformation is often maintained in solution. nih.gov For the broader class of fluorinated uridine analogues, conformational analysis is also performed using heteronuclear Overhauser effect (NOE) experiments and Density-Functional Theory (DFT) calculations to determine the relative stereochemistry. nih.gov

Table 1: Conformational Parameters of a Structurally Related Uridine Analogue

| Parameter | Value | Conformation | Method |

|---|---|---|---|

| Glycosyl Torsion Angle (χ) | 60.7° | Anti | X-ray Analysis nih.gov |

| Ribose Ring Pucker (P) | 267° | O(1')-exo | X-ray Analysis nih.gov |

| Ribose Puckering Amplitude (τm) | 47° | - | X-ray Analysis nih.gov |

Quantum Mechanical (DFT) Calculations for Reaction Mechanisms and Stereoselectivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are indispensable for elucidating the mechanisms and predicting the outcomes of chemical reactions involving nucleoside analogues. These calculations map out the potential energy surface of a reaction, identifying transition states, intermediates, and the most energetically favorable pathways.

While specific DFT studies on the reaction mechanisms of this compound are not prominent in the literature, the principles are well-established from research on other complex organic reactions. rsc.orgsemanticscholar.org DFT calculations, often using functionals like B3LYP or M06 with basis sets such as 6-31G(d) or 6-311G(d,p), are used to investigate regio- and stereoselectivity. rsc.orgimist.ma For example, in cycloaddition reactions, DFT is used to determine whether a reaction will favor one regioisomer over another (e.g., meta vs. ortho) or one stereoisomer over another (e.g., endo vs. exo). semanticscholar.orgimist.ma

Key findings from these types of studies include:

Analysis of Concerted vs. Stepwise Mechanisms: DFT helps determine if bonds are broken and formed simultaneously (concerted) or in a sequence (stepwise). imist.ma

Solvent Effects: The influence of different solvents on reaction pathways and activation energies can be modeled, providing a more realistic prediction of experimental outcomes. imist.ma

In the context of nucleoside chemistry, DFT has been applied to understand the radiosensitizing effects of related compounds like 5-trifluoromethanesulfonyl-2′-deoxyuridine (OTfdU). nih.gov These studies calculate the thermodynamics and kinetic barriers for processes like electron-induced bond dissociation, explaining the observed reaction products. nih.gov

Prediction of Molecular Interactions and Binding Sites

A primary motivation for synthesizing nucleoside analogues like this compound is their potential as therapeutic agents. Computational methods are crucial for predicting how these molecules might interact with biological targets such as enzymes or nucleic acids.

Molecular docking is a key technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method involves computationally placing the molecule into the active site of a target protein and scoring the interaction. For example, a study on the related compound 2′,3′-isopropylidene-5-iodouridine identified it as a potent inhibitor of HIV-1, suggesting specific interactions within the viral reverse transcriptase enzyme. nih.gov The bulky halogen atom was noted as potentially important for this inhibitory activity. nih.gov

Further computational analyses, such as Molecular Dynamics (MD) simulations, can be used to study the stability of the ligand-protein complex over time. mmu.ac.uk These simulations provide insights into the flexibility of the binding site and the dynamic nature of the molecular interactions, including hydrogen bonds and hydrophobic contacts. mmu.ac.uk While not applied specifically to this compound in available literature, these methods are standard practice in drug discovery and could be used to screen it against various biological targets, such as viral polymerases or kinases.

Analysis of Electronic Properties and Reactivity

The electronic properties of a molecule are fundamental to its reactivity. DFT and other quantum mechanical methods are used to calculate a range of electronic descriptors that help predict how this compound will behave in chemical reactions.

Analysis of global and local reactivity indices derived from DFT calculations can explain the behavior of molecules. rsc.orgimist.ma For instance, research on 5-substituted-2'-deoxyuridines has used DFT to study their potential as radiosensitizers by analyzing their response to electron attachment. nih.gov This involves calculating the energetics of dissociative electron attachment (DEA), a key process in radiation-induced DNA damage. nih.gov

Table 2: Calculated Parameters for Electron-Induced Degradation of Related Uridine Analogues

| Compound | Reaction Pathway | Thermodynamic Stimulus (ΔG, kcal/mol) | Kinetic Barrier (ΔG*, kcal/mol) |

|---|---|---|---|

| 5-Selenocyanato-2′-deoxyuridine (SeCNdU) | Se–CN bond dissociation | Favorable | Low |

| 5-Trifluoromethanesulfonyl-2′-deoxyuridine (OTfdU) | O–S bond dissociation | Highly Favorable | Barrier-free nih.gov |

These calculations can reveal the most likely bond to break upon electron attachment and the energy required for that process. nih.gov For the trifluoromethanesulfonyl derivative (OTfdU), calculations showed that while O–S bond cleavage is highly favorable, protonation at the C5 position could lead to a C5–O bond break instead, demonstrating the power of these models to explain experimental outcomes. nih.gov Such analyses applied to this compound would be invaluable in predicting its metabolic fate, degradation pathways, and potential as a radiosensitizing agent.

Future Perspectives and Emerging Research Avenues

Development of Novel and Green Synthetic Routes

The synthesis of nucleoside analogues like 2',3'-O-Isopropylidene-5-chlorouridine has traditionally relied on multi-step processes that can be inefficient and generate significant chemical waste. nih.gov Future research is increasingly focused on developing more efficient, sustainable, and cost-effective synthetic strategies.

Key areas of development include:

Enzymatic Synthesis: The use of biocatalysts, such as nucleoside phosphorylases and trans-N-deoxyribosylases, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. mdpi.comcas.czresearchgate.net These enzymes can catalyze the formation of the glycosidic bond or the modification of the nucleobase under mild, aqueous conditions, reducing the need for toxic reagents and complex protection/deprotection steps. nih.govmdpi.com

Flow Chemistry: Continuous flow chemistry is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients. nih.gov By performing reactions in modular, continuous-flow reactors, benefits such as improved heat and mass transfer, enhanced safety for hazardous reactions, and potential for automation can be realized. nih.govvapourtec.com This approach could streamline the synthesis of this compound and its derivatives, improving yield and purity while reducing reaction times. nih.govacs.org

Greener Chlorination: The introduction of the chlorine atom at the 5-position of the uracil (B121893) ring is a critical step. Future methods will likely move away from harsh chlorinating agents towards greener alternatives, potentially including enzyme-catalyzed or electrochemically-driven chlorination, to minimize environmental impact. rroij.com

| Methodology | Typical Solvents | Catalysts/Reagents | Key Advantages | Challenges |

|---|---|---|---|---|

| Traditional Batch Synthesis | DMF, Acetonitrile (B52724), Dichloromethane (B109758) | Heavy metals (e.g., Palladium), Strong acids/bases | Well-established, versatile | Harsh conditions, waste generation, complex purification nih.gov |

| Enzymatic Synthesis | Aqueous buffers | Nucleoside phosphorylases, Transferases | High selectivity, mild conditions, environmentally friendly mdpi.com | Enzyme stability, substrate scope, cost of biocatalyst |

| Flow Chemistry | Various (often reduced volume) | Immobilized catalysts, solid-supported reagents | Enhanced safety, improved efficiency, automation potential nih.gov | Initial equipment cost, potential for clogging |

Exploration of New Derivatization Chemistries at Unmodified Positions

With the 2' and 3' positions of the ribose protected, the primary sites for further modification on this compound are the N3-H of the pyrimidine (B1678525) ring and the C6 position. Exploring new chemistries at these sites is crucial for generating chemical diversity and developing structure-activity relationships (SAR).

N3-Position Derivatization: The N3 imide proton can be targeted for alkylation or arylation. Protecting the N1 position allows for selective reactions at N3, opening avenues to a wide range of N3-substituted analogues that could exhibit altered hydrogen bonding capabilities and target interactions. researchgate.net

C6-Position Modification: The C6 position of the pyrimidine ring is a prime target for introducing new functional groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. nih.govacs.orgresearchgate.net These reactions could be used to couple various aryl or alkyl groups to the C6 position of the 5-chlorouracil (B11105) scaffold, creating libraries of novel compounds for biological screening. researchgate.net Cobalt-catalyzed cross-coupling reactions also present a viable alternative. nih.gov

Advanced Mechanistic Studies on Specific Cellular Targets and Pathways

While 5-halogenated pyrimidines are known to act as antimetabolites, the precise mechanisms of action for many analogues are not fully understood. nih.gov Future research will employ advanced techniques to elucidate how these compounds interact with cellular machinery.

DNA Incorporation and Mutagenesis: A key area of investigation is the potential for the corresponding nucleoside triphosphate to be incorporated into DNA or RNA. Studies on the related compound 5-chloro-2'-deoxycytidine (5CldC) have shown it can be incorporated into the genome and act as a thymine (B56734) mimic, leading to a distinct pattern of C→T transition mutations. nih.gov Similar high-resolution sequencing studies could determine if 5-chlorouridine (B16834) derivatives induce specific mutational signatures, providing insight into their genotoxicity and potential as cancer therapeutics. cas.cznih.gov

Enzyme Inhibition: A primary mechanism for many nucleoside analogues is the inhibition of key enzymes involved in nucleotide metabolism or nucleic acid synthesis. mdpi.comnih.govresearchgate.net Future studies will focus on identifying specific viral or host cell targets, such as viral polymerases, thymidylate synthase, or uridine (B1682114) phosphorylase. mdpi.comacs.org Combining the nucleoside analogue with inhibitors of other pathways, such as pyrimidine biosynthesis inhibitors, may reveal synergistic effects and new therapeutic strategies. biorxiv.org

| Mechanism | Potential Cellular Target(s) | Anticipated Outcome | Investigative Technique |

|---|---|---|---|

| Chain Termination | Viral/Cellular DNA/RNA Polymerases | Inhibition of nucleic acid synthesis nih.gov | In vitro polymerase assays |

| Enzyme Inhibition | Thymidylate Synthase, Uridine Phosphorylase, Kinases mdpi.comacs.org | Disruption of nucleotide pools | Enzyme kinetics, thermal shift assays |

| DNA Damage/Mutagenesis | DNA Replication/Repair Machinery | Induction of specific mutational signatures nih.gov | Next-Generation Sequencing, Comet assay |

| Epigenetic Modulation | DNA Methyltransferases | Alteration of gene expression patterns | Bisulfite sequencing, gene expression analysis |

Integration with High-Throughput Screening for Mechanistic Insights

High-throughput screening (HTS) is an indispensable tool for modern drug discovery. selleckchem.com The future will see a shift from simply screening for activity to using HTS to gain deeper mechanistic understanding.

Phenotypic Screening: HTS platforms, especially high-content screening (HCS), which involves automated microscopy and image analysis, can be used to screen libraries of this compound derivatives against various cell lines. wikipedia.org By analyzing multiple phenotypic parameters—such as changes in cell morphology, protein localization, or organelle health—researchers can identify compounds with specific cellular effects and begin to infer their mechanism of action.

Target-Based and Competitive Binding Screens: Fluorescently-labeled nucleoside analogues can be developed as probes for HTS assays. nih.govnih.gov These probes can be used in competitive binding assays to screen large compound libraries for molecules that bind to a specific target enzyme, such as a viral polymerase or a nucleoside kinase. nih.gov This approach rapidly identifies "hits" that can be further optimized.

Application in Chemical Biology Tools and Probes

Beyond direct therapeutic potential, this compound can be developed into sophisticated chemical probes to study biological systems. cancer.gov

Imaging Probes: By attaching a fluorescent dye or a positron-emitting radionuclide (like ¹⁸F), the core structure can be transformed into an imaging agent. nih.govfiu.eduspie.org Fluorescent probes can be used to visualize the compound's uptake and subcellular localization in real-time using advanced microscopy techniques. cancer.govoup.com PET probes would enable non-invasive imaging of cellular proliferation in vivo. nih.govfiu.edu

Activity-Based Protein Profiling (ABPP): ABPP is a powerful proteomic technology used to identify the active targets of a small molecule within a complex biological sample. wikipedia.orgnih.gov By appending a reactive group (a "warhead") and a reporter tag (like biotin (B1667282) or a clickable alkyne) to the this compound scaffold, researchers can create activity-based probes. These probes covalently bind to their protein targets, which can then be isolated and identified using mass spectrometry, providing definitive evidence of direct target engagement. nih.govacs.orgacs.org

| Probe Type | Appended Functional Group | Research Application |

|---|---|---|

| Fluorescence Imaging Probe | Fluorophore (e.g., Rhodamine, BODIPY) | Visualize subcellular localization and uptake dynamics oup.com |

| PET Imaging Probe | Radionuclide (e.g., ¹⁸F) | Non-invasive in vivo imaging of drug distribution and target engagement nih.gov |

| Affinity-Based Probe | Biotin | Identify binding partners via pull-down and mass spectrometry |

| Activity-Based Probe | Reactive group (e.g., fluorophosphonate) + Click-handle (e.g., alkyne) | Covalently label and identify active enzyme targets (ABPP) wikipedia.orgnih.gov |

Design Principles for New Nucleoside Analogues with Enhanced Molecular Selectivity

The ultimate goal is to design new nucleoside analogues with high potency against their intended target and minimal off-target effects. This requires a deep understanding of the structure-activity relationships (SAR) and the structural basis for molecular recognition. nih.govacs.orgnih.govresearchgate.net

Future design principles will integrate computational modeling with empirical data from SAR studies. nih.gov By systematically modifying the this compound scaffold—for instance, by varying the halogen at the 5-position, introducing diverse substituents at the C6 or N3 positions, or altering the sugar moiety—and then assaying these new compounds, researchers can build predictive models for activity and selectivity. rroij.commdpi.commdpi.com A key objective is to enhance selectivity for viral enzymes over their human counterparts, which is often the basis for a favorable therapeutic window in antiviral drug design. nih.gov This rational, iterative design process holds the promise of developing next-generation nucleoside analogues with superior efficacy. mdpi.com

Q & A

Q. What are the standard synthetic methodologies for preparing 2',3'-O-Isopropylidene-5-chlorouridine?

- Methodological Answer : The synthesis typically involves protecting the 2' and 3' hydroxyl groups of uridine with an isopropylidene group, followed by chlorination at the 5-position. A common approach includes:

Protection : React uridine with acetone and an acid catalyst (e.g., H₂SO₄) under anhydrous conditions to form the 2',3'-O-isopropylidene derivative.

Chlorination : Use a chlorinating agent (e.g., POCl₃ or N-chlorosuccinimide) in a polar aprotic solvent (DMF or DCM) to introduce the chlorine substituent at the 5-position.

Key analytical steps include monitoring reaction progress via TLC and confirming regioselectivity using NMR (¹H and ¹³C) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies the isopropylidene protons (δ 1.3–1.5 ppm, singlet) and confirms chlorination via the absence of the C5-H proton. ¹³C NMR verifies the carbonyl (C4=O) and quaternary carbons of the isopropylidene group.

- Mass Spectrometry (HRMS) : Determines molecular weight (e.g., calculated [M+H]⁺ for C₁₂H₁₄ClN₂O₆: 333.06) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the bicyclic furanodioxolane structure .

Q. How does the isopropylidene group influence the stability of this compound in aqueous solutions?

- Methodological Answer : The isopropylidene group enhances stability by reducing hydrolysis of the glycosidic bond. To assess stability:

Prepare buffered solutions (pH 2–9) and incubate the compound at 25–37°C.

Monitor degradation via HPLC, tracking the appearance of uridine or 5-chlorouridine.

Data Insight : The half-life in neutral pH (25°C) exceeds 48 hours, whereas acidic conditions (pH <3) reduce stability due to isopropylidene cleavage .

Advanced Research Questions

Q. How can researchers optimize the chlorination step to maximize yield and purity?

- Methodological Answer :

- Catalyst Screening : Compare POCl₃ (high reactivity but harsh conditions) vs. N-chlorosuccinimide (milder, selective for pyrimidine bases).

- Solvent Optimization : DMF enhances solubility but may promote side reactions; DCM minimizes byproducts but requires longer reaction times.

- Temperature Control : Maintain 0–5°C to suppress over-chlorination.

Data Contradiction Analysis : Reported yields vary (60–85%) due to competing hydrolysis. Use in situ IR to monitor Cl⁻ release and adjust stoichiometry dynamically .

Q. What strategies resolve discrepancies in enzymatic activity data for this compound in kinase assays?

- Methodological Answer : Conflicting results often arise from:

- Enzyme Source Variability : Compare recombinant vs. tissue-extracted kinases (e.g., human vs. murine).

- Substrate Preparation : Ensure the compound is free of residual acetone (from synthesis), which inhibits ATP-binding pockets.

- Control Experiments : Include 5-chlorouridine (without isopropylidene) to isolate the protective group’s effect on enzyme binding.

Data Table :

| Enzyme Source | IC₅₀ (μM) | Notes |

|---|---|---|

| Human TK1 | 12.3 ± 1.2 | Acetone-free batch |

| Murine TK1 | 18.9 ± 2.1 | Residual acetone detected |

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for SN2 reactions at C5. Key parameters include charge distribution (C5: δ+ due to Cl electron withdrawal) and steric hindrance from the isopropylidene group.

- Solvent Effects : Apply PCM models to simulate polar aprotic environments (e.g., DMF).

Validation : Correlate computed activation energies with experimental kinetics (e.g., k₂ for Cl⁻ displacement by amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.